![molecular formula C20H17BrClN3O B10992210 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10992210.png)
2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Bromination and Chlorination: The starting materials, 1H-indole, undergo bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the indole rings.
Acetylation: The brominated and chlorinated indoles are then subjected to acetylation to form the acetamide linkage.
Coupling Reaction: The final step involves coupling the two indole derivatives through an ethyl linker to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms on the indole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)propanoic acid
- (5-bromo-1H-indol-2-yl)methanol
- (5-bromo-1H-indol-1-yl)-acetic acid ethyl ester
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H19BrClN3O, with a molecular weight of approximately 426.64 g/mol. The structure features two indole rings, which are known to exhibit various pharmacological activities.
Biological Activity Overview
Research indicates that compounds containing indole moieties often demonstrate significant antitumor , anti-inflammatory , and antimicrobial properties. The specific biological activities of this compound have been investigated in various studies.
Antitumor Activity
Several studies have highlighted the anticancer potential of indole derivatives:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Zhang et al. (2020) | HepG2 | 0.71 | Cell cycle arrest at S phase |
Wei et al. (2022) | A549 | 26 | Induction of apoptosis |
Bouabdallah et al. (2022) | P815 | 17.82 | Cytotoxicity via mitochondrial pathway |
The compound's structural features may enhance its interaction with specific cellular targets, leading to apoptosis in cancer cells.
Anti-inflammatory Activity
Indole derivatives have also shown promise in reducing inflammation:
Compound | IC50 (µM) | Target |
---|---|---|
5-bromoindole derivative | 0.04 ± 0.01 | COX-2 inhibition |
Pyrimidine derivatives (SAR study) | ED50 = 9.17 | Inhibition of iNOS |
These findings suggest that the compound could modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented:
Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Research on indole derivatives | Staphylococcus aureus | 32 µg/mL |
Antimicrobial screening of similar compounds | E. coli | 16 µg/mL |
These results indicate that the compound may possess significant antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole ring facilitates binding to various biological targets, including enzymes and receptors involved in cancer proliferation and inflammation.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Characterization : A study synthesized various indole derivatives and assessed their biological activities using molecular docking techniques, revealing promising interactions with target proteins.
- In Vivo Studies : Animal models demonstrated that certain indole derivatives significantly reduced tumor sizes compared to control groups, suggesting potential for clinical applications.
Properties
Molecular Formula |
C20H17BrClN3O |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H17BrClN3O/c21-15-1-4-19-13(9-15)6-8-25(19)12-20(26)23-7-5-14-11-24-18-3-2-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
InChI Key |
QGEBDCQRYTXUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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